molecular formula C10H20ClNO2 B1394732 3-Piperidinyl 3-methylbutanoate hydrochloride CAS No. 1220037-93-3

3-Piperidinyl 3-methylbutanoate hydrochloride

Cat. No. B1394732
M. Wt: 221.72 g/mol
InChI Key: KQYLXUIRMKGCJT-UHFFFAOYSA-N
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Description

3-Piperidinyl 3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 . It is used for pharmaceutical testing .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 3-Piperidinyl 3-methylbutanoate hydrochloride consists of 10 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The molecular weight of the compound is 221.7243 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Piperidinyl 3-methylbutanoate hydrochloride include its molecular structure, molecular weight, and its use in pharmaceutical testing .

Scientific Research Applications

1. Chemical and Sensory Characteristics in Wines

Ethyl 2-hydroxy-3-methylbutanoate, a related compound, has been studied for its chemical and sensory characteristics in wines. While the research focused on ethyl 2-hydroxy-3-methylbutanoate, it provides insights into the broader category of similar compounds, including 3-Piperidinyl 3-methylbutanoate hydrochloride. This compound was identified as a potential marker of lactic acid bacteria esterase activity in wines. However, the concentrations found were significantly below the detection threshold, indicating no direct effect on fruity aroma modulation in red wine (Gammacurta et al., 2018).

2. Inhibition of Acetylcholinesterase

A novel series of aromatic and heteroaromatic 3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, including 3-Piperidinyl 3-methylbutanoate hydrochloride, have shown potent and selective inhibition of the enzyme acetylcholinesterase (AChE). This could have implications for treatments involving neurotransmitter regulation, such as in Alzheimer's disease (Nagel et al., 1995).

3. Inhibition of Blood Platelet Aggregation

Compounds similar to 3-Piperidinyl 3-methylbutanoate hydrochloride, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, were found to inhibit ADP-induced aggregation of blood platelets. This discovery opens potential avenues for research into blood clotting disorders and cardiovascular diseases (Grisar et al., 1976).

4. Synthesis in Organic Chemistry

The compound has been involved in the synthesis of various complex organic molecules, indicating its utility in organic chemistry and pharmaceuticals. For instance, it has been used in the enantioselective synthesis of (-)-meroquinene, highlighting its potential as a building block in complex organic synthesis (Barco et al., 1994).

5. Tissue Engineering Applications

Polyhydoxyalkanoates (PHA), including compounds like 3-hydroxybutyrate and 3-hydroxyvalerate, have been used in tissue engineering. They are biodegradable and thermoprocessable, making them suitable for medical devices and tissue engineering applications. This suggests the potential for 3-Piperidinyl 3-methylbutanoate hydrochloride in similar applications (Chen & Wu, 2005).

Future Directions

Piperidines, including 3-Piperidinyl 3-methylbutanoate hydrochloride, have significant potential in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

piperidin-3-yl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)6-10(12)13-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYLXUIRMKGCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl 3-methylbutanoate hydrochloride

CAS RN

1220037-93-3
Record name Butanoic acid, 3-methyl-, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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